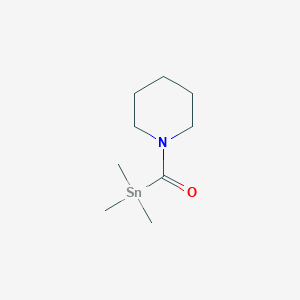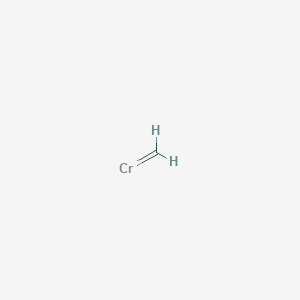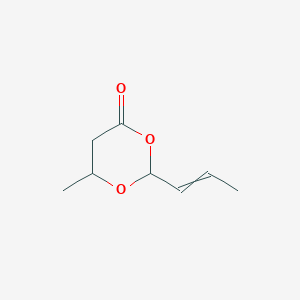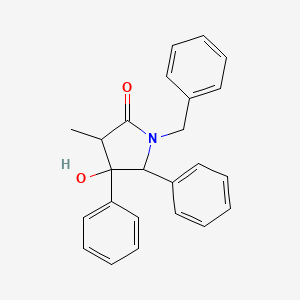![molecular formula C5H10ClNO3P+ B14299159 {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium CAS No. 116245-62-6](/img/structure/B14299159.png)
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium is a complex organophosphorus compound It is characterized by its unique structure, which includes a chloroethylidene group, an aminooxy group, and an ethoxymethyl group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of a chloroethylidene precursor with an aminooxy compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The ethoxymethyl group is then introduced through a subsequent reaction with an appropriate ethoxymethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the nature of the target and the context of the application.
Propiedades
Número CAS |
116245-62-6 |
|---|---|
Fórmula molecular |
C5H10ClNO3P+ |
Peso molecular |
198.56 g/mol |
Nombre IUPAC |
(1-chloroethylideneamino)oxy-(ethoxymethyl)-oxophosphanium |
InChI |
InChI=1S/C5H10ClNO3P/c1-3-9-4-11(8)10-7-5(2)6/h3-4H2,1-2H3/q+1 |
Clave InChI |
BXDJMKNZWCOKMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC[P+](=O)ON=C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)




![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)

